1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine
Overview
Description
1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine is a chemical compound with the molecular formula C9H12FN3. This compound features a pyrrolidine ring substituted with a fluoropyridine moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of both pyrrolidine and fluoropyridine groups imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine typically involves the reaction of 3-fluoropyridine with pyrrolidine derivatives under controlled conditions. One common method includes the nucleophilic substitution reaction where 3-fluoropyridine is reacted with a pyrrolidine derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrrolidine derivatives with various functional groups.
Scientific Research Applications
1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the development of agrochemicals and materials science .
Mechanism of Action
The mechanism of action of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the pyrrolidine ring can enhance binding affinity through steric effects. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- 2-Fluoropyridin-3-amine
- 3-Fluoropyridin-4-amine
- Pyrrolidine-2-one derivatives
Comparison: 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine is unique due to the presence of both fluoropyridine and pyrrolidine groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers enhanced stability and specificity in binding to biological targets, making it a valuable tool in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
1-(3-fluoropyridin-2-yl)pyrrolidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3/c10-8-2-1-4-12-9(8)13-5-3-7(11)6-13/h1-2,4,7H,3,5-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGCHOOXGOBFDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=C(C=CC=N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.